N-Heptan-2-yl-N'-nonylthiourea

Description

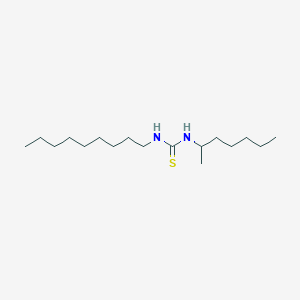

N-Heptan-2-yl-N'-nonylthiourea is a thiourea derivative characterized by two alkyl substituents: a heptan-2-yl group (C₇H₁₅) and a nonyl group (C₉H₁₉). Thioureas (R₁R₂N–C(S)–N–R₃R₄) are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur.

Properties

CAS No. |

62549-41-1 |

|---|---|

Molecular Formula |

C17H36N2S |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

1-heptan-2-yl-3-nonylthiourea |

InChI |

InChI=1S/C17H36N2S/c1-4-6-8-9-10-11-13-15-18-17(20)19-16(3)14-12-7-5-2/h16H,4-15H2,1-3H3,(H2,18,19,20) |

InChI Key |

GWJPCUQRZGVWSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=S)NC(C)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptan-2-yl-N’-nonylthiourea typically involves the reaction of heptan-2-amine with nonyl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Heptan-2-yl-N’-nonylthiourea can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Heptan-2-yl-N’-nonylthiourea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas.

Scientific Research Applications

N-Heptan-2-yl-N’-nonylthiourea has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of N-Heptan-2-yl-N’-nonylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Bonding Characteristics

Thiourea derivatives exhibit distinct structural features depending on their substituents. For example:

- N-(2-Furoyl)-N'-(2-pyridyl)thiourea (): This compound contains aromatic (furoyl and pyridyl) groups. Key structural observations include:

- C=S bond length : 1.667 Å (average), indicative of partial double-bond character due to resonance .

- Intramolecular hydrogen bonding : Stabilizes the conformation between the thiourea NH and pyridine nitrogen, enhancing structural rigidity .

- Intermolecular interactions : Forms a 2D network via N–H⋯S and N–H⋯O hydrogen bonds .

N-Allyl-N'-(2-hydroxyethyl)thiourea (): Features an allyl (C₃H₅) and a hydroxyethyl (HO–C₂H₄) group. The polar hydroxyethyl group increases water solubility compared to purely alkyl-substituted thioureas .

- N-Heptan-2-yl-N'-nonylthiourea: The long alkyl chains likely reduce hydrogen-bonding capacity compared to aromatic derivatives. Instead, van der Waals interactions dominate, increasing lipophilicity.

Table 1: Structural Comparison of Thiourea Derivatives

| Compound | Substituents | Key Bond Lengths (Å) | Hydrogen Bonding | Lipophilicity (Predicted) |

|---|---|---|---|---|

| N-(2-Furoyl)-N'-(2-pyridyl)thiourea | Aromatic (furoyl, pyridyl) | C=S: 1.667 | Strong intramolecular N–H⋯N/O/S | Moderate |

| N-Allyl-N'-(2-hydroxyethyl)thiourea | Allyl, hydroxyethyl | N/A | Moderate (polar hydroxyethyl group) | Low to moderate |

| This compound | Alkyl (C₇, C₉) | N/A | Weak (alkyl-dominated) | High |

Physicochemical Properties

- Solubility: Aromatic thioureas (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea) show moderate solubility in polar solvents due to hydrogen bonding . N-Allyl-N'-(2-hydroxyethyl)thiourea is likely water-soluble owing to its hydroxyethyl group . this compound is expected to be highly lipophilic, with poor water solubility but good solubility in organic solvents (e.g., chloroform, hexane).

- Thermal Stability: Aromatic thioureas often exhibit higher melting points due to strong intermolecular interactions (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea forms a stable crystalline lattice ). Alkyl-substituted thioureas like this compound likely have lower melting points due to weaker intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.